1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
CAS No.:
Cat. No.: VC15790993
Molecular Formula: C11H11FO2
Molecular Weight: 194.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FO2 |
|---|---|
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | 1-fluoro-2-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
| Standard InChI | InChI=1S/C11H11FO2/c12-11-8-3-1-2-4-9(13)7(8)5-6-10(11)14/h5-6,14H,1-4H2 |
| Standard InChI Key | PYXULTGCTMIROU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)C2=C(C1)C(=C(C=C2)O)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The core structure of 1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one consists of a benzene ring fused to a seven-membered annulene ring. The annulene component is partially saturated, with hydrogenation at positions 6, 7, 8, and 9, resulting in a hybrid aromatic-aliphatic system. A ketone group at position 5 and substituents at positions 1 (fluoro) and 2 (hydroxyl) complete the functionalization .
Table 1: Key Identifiers and Descriptors
Physicochemical Properties
Stability and Reactivity
The presence of a ketone and hydroxyl group renders the compound polar, with potential for hydrogen bonding. Fluorine’s electronegativity may enhance metabolic stability compared to non-fluorinated analogs, a critical feature in medicinal chemistry .
Table 2: Comparative Analysis with Related Compounds
Data from highlight how fluorination and hydrogenation influence molecular weight and polarity.
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